N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
Reagents: Hydroxylating agents (e.g., hydrogen peroxide)
Conditions: Basic medium, controlled temperature
Reaction: Hydroxylation of quinoline
Step 3: Attachment of Octyl Chain
Reagents: Octyl bromide
Conditions: Nucleophilic substitution, solvent (e.g., DMF)
Reaction: Alkylation to introduce the octyl chain
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy group and the octyl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Quinoline Core
Reagents: Aniline, ethyl acetoacetate
Conditions: Acidic medium, reflux
Reaction: Formation of quinoline through cyclization
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The hydroxy group can be oxidized to form a ketone.
Reagents: Oxidizing agents (e.g., potassium permanganate)
Conditions: Acidic or basic medium
Products: Ketone derivatives
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Reduction: : The carbonyl group can be reduced to form an alcohol.
Reagents: Reducing agents (e.g., sodium borohydride)
Conditions: Mild temperature
Products: Alcohol derivatives
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Substitution: : The octyl chain can be substituted with other alkyl groups.
Reagents: Alkyl halides
Products: Substituted quinoline derivatives
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group and quinoline core play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)thioureido Acid Derivatives: Known for their antimicrobial properties.
N,N-Dialkyl Amides: Versatile synthons used in various organic syntheses.
Uniqueness
N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C26H32N2O3 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H32N2O3/c1-4-5-6-7-8-11-16-28-22-13-10-9-12-20(22)24(29)23(26(28)31)25(30)27-21-17-18(2)14-15-19(21)3/h9-10,12-15,17,29H,4-8,11,16H2,1-3H3,(H,27,30) |
InChI Key |
RZQSJTHUOZJLOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)C)C)O |
Origin of Product |
United States |
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